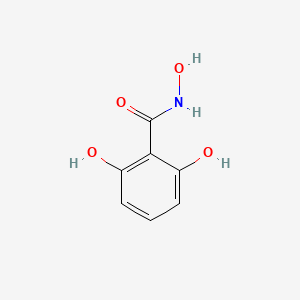

2,6,N-Trihydroxy-benzamide

Description

Academic Significance of Benzamide (B126) Scaffolds in Chemical Biology

Benzamide scaffolds, a class of organic compounds featuring a benzene (B151609) ring attached to an amide group, are of substantial interest in chemical biology and medicinal chemistry. ontosight.aiwikipedia.org Their structural motif is a key component in a wide array of pharmacologically active molecules, leading to extensive research into their therapeutic potential. ontosight.ainanobioletters.com The versatility of the benzamide framework allows for the introduction of various functional groups, which can significantly modulate the compound's biological activity, binding affinity, and pharmacokinetic properties. ontosight.aiscispace.com

Researchers have successfully utilized benzamide derivatives to target a range of biological entities, including enzymes and receptors, leading to the development of agents with anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. ontosight.aiscispace.comontosight.ai For instance, certain benzamide derivatives have been investigated as potent glucokinase (GK) activators for potential use in treating type 2 diabetes. scispace.com Furthermore, the rigid yet adaptable nature of the benzamide backbone makes it an excellent scaffold for designing peptidomimetics, particularly α-helix mimetics. nih.govacs.org These mimetics can emulate segments of biologically active proteins, enabling them to disrupt protein-protein interactions that are crucial in various disease pathways, including cancer. nih.govacs.org The ongoing exploration of benzamide-based compounds continues to yield new therapeutic leads and tools for probing complex biological systems. ontosight.ai

Historical and Current Research Landscape of Hydroxylated Benzamides and Related Compounds

Historically, research into hydroxylated benzamides has been driven by the discovery of natural products with such motifs and the desire to synthesize analogues with improved properties. Gallic acid (3,4,5-trihydroxybenzoic acid), a common plant-derived phenolic acid, and its derivatives have long been recognized for their potent antioxidant and biological activities, serving as a foundation for designing new polyhydroxyl amide ligands. jocpr.com Contemporary research focuses on the targeted synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, among others. nih.gov Synthetic strategies often involve the protection of hydroxyl groups as methoxy (B1213986) groups, followed by deprotection using reagents like boron tribromide. nih.gov Studies on these compounds have demonstrated a direct correlation between the presence of hydroxyl groups and enhanced antioxidant and, in some cases, selective antiproliferative activity against cancer cell lines. nih.gov The investigation of related structures, such as 2,4,6-trihydroxythiobenzanilides, has also revealed their potential as photosynthesis inhibitors. researchgate.net

Positioning of 2,6,N-Trihydroxy-benzamide within Contemporary Chemical Research

This compound, with its chemical formula C₇H₇N₂O₃, holds a unique position in the field of chemical research due to its specific substitution pattern. smolecule.com The presence of three hydroxyl groups—two on the benzene ring at positions 2 and 6, and one on the amide nitrogen—creates a distinct chemical environment that governs its reactivity and biological interactions.

Current research interest in this compound stems from its potential applications across several scientific domains. Its structure suggests a range of biological activities that are the subject of ongoing investigation:

Enzyme Inhibition: The trihydroxamate group is a key feature that may allow the compound to inhibit specific enzymes involved in various disease processes. smolecule.com

Medicinal Research: Preliminary studies suggest that it may possess antibacterial, antifungal, anti-inflammatory, and antioxidant properties. smolecule.com This positions it as a potential lead compound for the development of new therapeutic agents.

Metal Chelation: The arrangement of hydroxyl groups enables the molecule to bind to metal ions, a property known as chelation. This could have applications in environmental science for the remediation of heavy metals from contaminated water or soil. smolecule.com

The uniqueness of this compound lies in this specific combination of functionalities, distinguishing it from simpler benzamides or those with different hydroxylation patterns. Its potential to act as a metal chelator and enzyme inhibitor makes it a valuable subject for further exploration in both medicinal and industrial research. smolecule.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₇N₂O₃ | smolecule.com |

| Functional Groups | Amide, 2-Hydroxyl, 6-Hydroxyl, N-Hydroxyl | smolecule.com |

| Potential Biological Activity | Antibacterial, Antifungal, Anti-inflammatory, Antioxidant, Enzyme Inhibition | smolecule.com |

Table 2: Comparison of Benzamide Compounds

| Compound | Key Structural Features | Noted Research Interest/Activity | Reference |

|---|---|---|---|

| This compound | Three hydroxyl groups at positions 2, 6, and N. | Enzyme inhibition, metal chelation, potential antimicrobial and antioxidant effects. | smolecule.com |

| Benzamide | Unsubstituted benzamide scaffold. | Simplest form, serves as a basic structure for derivatization. | wikipedia.org |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | A benzoic acid with three hydroxyl groups. | Precursor for polyhydroxyl amide ligands; known antioxidant and biological activities. | jocpr.com |

| N-(4-ethoxyphenyl)-2,6-dihydroxy-benzamide | Two hydroxyl groups at positions 2 and 6; an ethoxyphenyl group on the nitrogen. | Potential anti-inflammatory, antimicrobial, and antioxidant properties. | ontosight.ai |

| Tris-benzamides | Multiple benzamide units linked together. | Designed as α-helix mimetics to disrupt protein-protein interactions. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,2,6-trihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPSEOFCRWRCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6,n Trihydroxy Benzamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 2,6,N-Trihydroxy-benzamide Core

Retrosynthetic analysis of the this compound core reveals several plausible disconnection points. The most direct and common disconnection is at the amide bond (C-N bond). This leads to two key synthons: a 2,6-dihydroxybenzoyl derivative and hydroxylamine (B1172632) or a protected equivalent.

Primary Disconnection (Amide Bond): This strategy simplifies the synthesis into the preparation of two key fragments:

2,6-Dihydroxybenzoic Acid: This is a commercially available starting material, though its synthesis from simpler precursors like resorcinol (B1680541) is well-established. The two hydroxyl groups flanking the carboxylic acid present challenges in terms of chemoselectivity, often requiring protecting group strategies during activation and coupling.

Hydroxylamine (NH₂OH): While readily available, its nucleophilicity and potential for side reactions necessitate careful control of reaction conditions or the use of N-protected derivatives.

A key challenge in this retrosynthetic approach is the activation of the carboxylic acid of 2,6-dihydroxybenzoic acid without promoting unwanted side reactions, such as self-esterification or reactions involving the phenolic hydroxyls. This necessitates the use of mild coupling agents or a protecting group strategy for the hydroxyl functions.

Total Synthesis Approaches for this compound

Building on the retrosynthetic analysis, total synthesis can be approached through several pathways, primarily differing in how the key fragments are assembled and functional groups are introduced.

Activation of the carboxylic acid to an acid chloride, which is highly reactive but may require protection of the phenolic hydroxyls. walisongo.ac.id

Use of peptide coupling reagents (e.g., HATU, HOBt) which facilitate amide bond formation under milder conditions. walisongo.ac.id

Catalytic methods that directly couple the carboxylic acid and amine, aligning with greener chemistry principles. walisongo.ac.id

While this compound itself is an achiral molecule, the principles of stereoselectivity and regioselectivity are paramount when synthesizing more complex analogues.

Regioselectivity: The synthesis of substituted analogues requires precise control over the position of new functional groups. For example, in the derivatization of a poly-substituted benzamide (B126) scaffold, regioselective transformations are critical. nih.gov Sequential palladium-catalyzed cross-coupling reactions or lithium-halogen exchange can be employed on halogenated precursors to install functionality at specific positions with high regioselectivity. nih.gov When synthesizing analogues of this compound with additional substituents on the aromatic ring, the directing effects of the existing hydroxyl and benzamide groups must be carefully considered to achieve the desired substitution pattern.

Stereoselectivity: For analogues containing chiral centers, stereoselective synthesis is essential. nih.gov Although the core of this compound is planar, derivatives might include chiral side chains attached to the nitrogen or the aromatic ring. In such cases, asymmetric synthesis strategies, such as using chiral auxiliaries, catalysts, or starting materials from the chiral pool, would be necessary to control the stereochemistry of the final product. nih.govtudelft.nl

Chemoenzymatic and Biocatalytic Routes to this compound Derivatives

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. elsevierpure.comrsc.org

Enzymatic Amide Formation: The key amide bond formation can be achieved using enzymes, most notably lipases. acs.orgrsc.org A biocatalytic approach could involve the direct amidation of 2,6-dihydroxybenzoic acid or its simple ester with hydroxylamine, catalyzed by an immobilized lipase (B570770) such as Candida antarctica lipase B (CalB). rsc.org This method avoids harsh reagents and protecting groups, often proceeding in organic solvents or biphasic systems with high efficiency and minimal racemization for chiral substrates. rsc.org Recent research has identified lipases with a catalytic tetrad that are highly efficient for forming amides from sterically demanding esters and amines in aqueous buffer, which could be applicable here. acs.org

Biocatalytic Hydroxylation: For the synthesis of analogues, enzymes like cytochrome P450 monooxygenases could be used to introduce hydroxyl groups regioselectively onto a benzamide scaffold. elsevierpure.com This chemoenzymatic strategy allows for the late-stage introduction of hydroxyl groups at positions that are difficult to access through traditional chemical methods.

A possible chemoenzymatic route could involve a multi-step, one-pot sequence where different enzymes catalyze sequential reactions, such as the formation of an amide followed by a selective hydroxylation. proquest.com

Green Chemistry Principles and Sustainable Synthesis in this compound Production

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. researchgate.net Key strategies include minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Catalytic Methods: Instead of stoichiometric activating agents (like oxalyl chloride) or coupling reagents that generate significant waste, catalytic methods for amide bond formation are preferred. researchgate.net For instance, boric acid and its derivatives have been shown to be effective catalysts for the direct condensation of carboxylic acids and amines, producing only water as a byproduct. walisongo.ac.id

Atom Economy and E-Factor: Green syntheses aim for high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. rsc.org The environmental impact can be quantified using metrics like the E-Factor (mass of waste per mass of product), where lower values indicate a greener process. proquest.com Catalytic and one-pot procedures drastically improve these metrics compared to traditional multi-step syntheses with workups and purifications at each stage. proquest.comresearchgate.net

Sustainable Solvents and Conditions: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or 2-methyl-2-butanol (B152257) is a core principle. rsc.orgrsc.org Furthermore, using energy-efficient techniques like microwave irradiation can accelerate reactions, often leading to higher yields and cleaner product formation in shorter times. rsc.org The use of paper-based platforms for synthesis in water-based systems represents an innovative and sustainable approach that minimizes the need for complex equipment and purification steps. rsc.org

| Method | Reagents | Byproducts | Atom Economy | Process Mass Intensity (PMI) | Key Green Advantage |

|---|---|---|---|---|---|

| Acid Chloride | Oxalyl Chloride, Amine | HCl, CO, CO₂ | Low | High | High reactivity |

| Coupling Reagent | HATU, DIPEA, Amine | Urea derivatives, Salts | Low | High | Mild conditions |

| Boric Acid Catalysis | Boric Acid (cat.), Amine | H₂O | High | Low | Catalytic, water is the only byproduct |

Late-Stage Functionalization and Derivatization of the this compound Scaffold

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for rapidly generating analogues from a core scaffold, bypassing the need for de novo synthesis for each new compound. nih.govscispace.com This approach is particularly valuable for diversifying the this compound structure.

C-H Functionalization: A primary LSF technique is the direct functionalization of C-H bonds on the aromatic ring. scispace.com Transition-metal catalysis (e.g., using iridium or palladium) can direct the selective installation of various functional groups at positions ortho to the existing directing groups (like the amide). nih.govresearchwithrutgers.com This could be used to introduce amines, halides, or alkyl groups onto the benzamide ring, creating a library of derivatives. nih.govscispace.com

Derivatization of Hydroxyl Groups: The phenolic and N-hydroxyl groups are prime targets for derivatization. They can be alkylated, acylated, or used as handles to attach other molecular fragments, potentially altering the molecule's properties. researchgate.netnih.gov Selective derivatization can be challenging and may require enzymatic methods or careful control of reaction conditions to distinguish between the different hydroxyl groups.

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Potential Application on Scaffold |

|---|---|---|---|

| C-H Amination | Iridium (Ir) catalyst | -NH₂, -NHR | Introduction of amino groups on the aromatic ring |

| C-H Borylation | Iridium (Ir) catalyst | -B(pin) | Enables subsequent cross-coupling reactions (e.g., Suzuki) |

| C-H Halogenation | Various (e.g., NCS, NBS) | -Cl, -Br | Introduction of halogens for further modification |

| Radical Alkylation | Photoredox catalyst | -Alkyl, -CF₃ | Installation of alkyl or fluoroalkyl groups |

Through these advanced synthetic strategies, the this compound scaffold can be efficiently constructed and diversified, providing a robust platform for the development of novel compounds.

Molecular Mechanisms and Biochemical Interactions of 2,6,n Trihydroxy Benzamide

Enzymatic Inhibition and Modulation by 2,6,N-Trihydroxy-benzamide and its Derivatives

The therapeutic and biological potential of this compound and its derivatives is intrinsically linked to their ability to interact with and modulate the activity of various enzymes. The specific arrangement of hydroxyl groups on the benzamide (B126) scaffold, particularly the N-hydroxyamide (hydroxamic acid) functionality, serves as a key pharmacophore for engaging with the active sites of several enzyme classes. Research has focused on modifying this core structure to achieve potency and selectivity against specific enzymatic targets.

Histone Deacetylases (HDACs)

N-hydroxybenzamides are a well-established class of histone deacetylase inhibitors (HDACis). nih.govnih.gov HDACs are a family of enzymes that catalyze the removal of acetyl groups from lysine residues of histones and other proteins, leading to a more condensed chromatin structure and reduced gene transcription. nih.gov HDAC inhibitors, by blocking this action, cause histone hyperacetylation, which relaxes chromatin and can reactivate the expression of tumor suppressor genes. researchgate.net

The inhibitory mechanism of N-hydroxybenzamide derivatives, including the this compound scaffold, centers on the N-hydroxyamide group, which acts as a potent zinc-binding group (ZBG). nih.gov This group chelates the Zn²⁺ ion essential for catalysis within the active site of Class I, II, and IV HDACs, which are all zinc-dependent enzymes. nih.govresearchgate.net The screening and modification of N-hydroxybenzamides have led to the discovery of potent inhibitors with significant antitumor activities. nih.gov

Carbonic Anhydrases (CAs)

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in pH regulation and other physiological processes. nih.govmdpi.com While sulfonamides are the most classical and widely studied inhibitors of CAs, research has also explored other scaffolds. nih.govscbt.com Benzimidazole-sulfonamides, for example, have been investigated as potent CA inhibitors with selectivity for tumor-associated isoforms like CA IX and XII. nih.gov Although benzamide derivatives have been explored, the primary pharmacophore for potent inhibition typically involves a sulfonamide or a bioisostere that can coordinate with the active site zinc ion. nih.gov

Photosynthetic Electron Transport (PET) Inhibitors

Quantitative structure-activity relationship (QSAR) studies on 3-nitro-2,4,6-trihydroxybenzamide derivatives further confirmed the importance of the structural features for PET inhibition. nih.gov These analyses revealed that the presence of both hydroxy and nitro groups are key molecular properties determining the inhibitory efficiency. nih.gov The pI50 value, which is the negative logarithm of the concentration required for 50% inhibition, is commonly used to express the potency of these inhibitors.

| Compound (3-acyl-2,4,6-trihydroxybenzamide derivative) | Acyl Side Chain | pI50 Value |

|---|---|---|

| Derivative 1 | Acetyl (C2) | 4.80 |

| Derivative 2 | Propionyl (C3) | 5.45 |

| Derivative 3 | Butyryl (C4) | 6.09 |

| Derivative 4 | Valeryl (C5) | 6.67 |

| Derivative 5 | Hexanoyl (C6) | 7.14 |

| Derivative 6 | Heptanoyl (C7) | 6.89 |

| Derivative 7 | Octanoyl (C8) | 7.00 |

| Derivative 8 | Nonanoyl (C9) | 7.10 |

| Derivative 9 | Decanoyl (C10) | 7.22 |

The primary mechanism by which this compound derivatives inhibit enzymes like HDACs is through direct binding to the active site. nih.gov The hydroxamic acid moiety coordinates with the catalytic zinc ion, effectively blocking substrate access and enzymatic activity. This represents a classic example of competitive, active-site-directed inhibition.

In contrast to orthosteric (active site) binding, allosteric modulation involves a ligand binding to a secondary, or allosteric, site on the enzyme. nih.gov This binding event induces a conformational change in the protein that remotely alters the shape and function of the primary active site. nih.gov This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's activity. nih.gov

While the studied derivatives of this compound primarily function as active site inhibitors, the concept of allosteric modulation is a key strategy in modern drug design to achieve greater selectivity and avoid side effects associated with highly conserved active sites. nih.govnih.gov For instance, designing molecules that bind to unique allosteric pockets can provide selectivity for a specific enzyme isoform. plos.org The combination of allosteric and active site binding motifs has been explored as a novel approach to generate highly potent and selective inhibitors for other targets. nih.gov For the PET inhibitor derivatives, their binding domain appears to be within the active site region (the QB pocket), but the complex interaction pattern suggests a sophisticated mode of engagement rather than simple competitive displacement. tandfonline.com

Receptor Binding and Ligand-Target Engagement of this compound

While much of the research on this compound derivatives has centered on enzyme inhibition, the principles of molecular recognition also govern their potential interactions with cellular receptors. Ligand-target engagement involves the specific binding of a molecule to its biological target, initiating a physiological response.

Affinity describes the strength of the binding interaction between a ligand and its target, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Specificity refers to the ability of a ligand to bind preferentially to one particular target over others.

For benzamide-type molecules, these properties are critical for their biological function. In the context of targeted protein degradation, for example, novel benzamide derivatives have been developed as binders for the Cereblon (CRBN) substrate receptor of the E3 ubiquitin ligase complex. nih.gov The affinity of these ligands was optimized to ensure potent engagement with CRBN, which is the first step in recruiting a target protein for degradation. nih.gov While not a classical receptor, this interaction highlights how the benzamide scaffold can be tailored for high-affinity and specific binding to a protein target. Phage display is another technique used to identify peptide ligands that bind to receptor extracellular domains with affinities in the micromolar range, demonstrating a method for profiling novel interactions. nih.gov

The binding of a ligand to a receptor can either activate it (agonism) or block its activation by its natural ligand (antagonism). The mechanism of action depends on the conformational changes induced by ligand binding. nih.gov

Orthosteric Binding: A ligand binds to the same site as the endogenous ligand. An agonist will stabilize an active receptor conformation, while an antagonist will bind without activating the receptor, preventing the endogenous ligand from binding.

Allosteric Binding: A ligand binds to a distinct allosteric site. An allosteric modulator can change the receptor's conformation, thereby altering its affinity for the endogenous ligand or its ability to signal upon binding. nih.gov

For a molecule like this compound, its interaction with a receptor would be dictated by its ability to form specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within a binding pocket. The multiple hydroxyl groups could serve as both hydrogen bond donors and acceptors, potentially enabling strong and specific interactions. The discovery of allosteric binding sites on receptors like RORγt has opened new avenues for pharmacological modulation, demonstrating that targeting sites other than the primary ligand pocket can be an effective strategy for inhibition. universiteitleiden.nl

Structure-Activity Relationships (SAR) for Molecular Efficacy of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR has been crucial in optimizing their inhibitory potency against various targets.

Tri-hydroxy Substitution: The presence of the three hydroxyl groups on the aromatic ring is essential for high inhibitory activity. Derivatives with fewer hydroxyl groups showed significantly lower potency. tandfonline.com

A QSAR study of 3-nitro-2,4,6-trihydroxybenzamide derivatives identified a predictive model where the presence and count of hydroxyl and nitro groups were the most significant factors for inhibitory activity. nih.gov The developed pharmacophore model for these PET inhibitors included features for a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov

For HDAC inhibitors , the SAR of N-hydroxybenzamides is well-defined and follows a general pharmacophore model nih.gov:

Zinc-Binding Group (ZBG): The N-hydroxyamide (hydroxamic acid) is a highly effective ZBG and is critical for potent inhibition.

Linker: A linker region connects the ZBG to a "cap" group. The length and rigidity of this linker are important for correctly positioning the ZBG within the active site channel.

Cap Group: A larger, often aromatic or hydrophobic, cap group interacts with residues at the surface of the enzyme's active site. Modifications to this part of the molecule are used to tune isoform selectivity and pharmacokinetic properties. nih.gov

| Enzyme Target | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Photosynthetic Electron Transport (PET) | Aromatic Hydroxyl Groups | Three hydroxyl groups on the ring are essential for high activity. | tandfonline.com |

| 3-Acyl Chain Length | Activity increases with lipophilicity/chain length up to an optimal point (e.g., C6, C10). | tandfonline.com | |

| 3-Nitro Group | The presence of a nitro group is a key determinant of inhibitory efficiency. | nih.gov | |

| Histone Deacetylases (HDACs) | N-Hydroxyamide Group | Acts as the essential Zinc-Binding Group (ZBG) for active site inhibition. | nih.gov |

| Linker Region | Length and conformation influence positioning and potency. | nih.gov | |

| Cap Group | Interacts with surface residues; modifications affect selectivity and potency. | nih.govnih.gov |

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For compounds related to this compound, a defined pharmacophore model has been identified, which provides a basis for understanding its potential biological activity.

A study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives, which share a core trihydroxybenzamide structure, identified a pharmacophore model consisting of three essential features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature nih.gov. The presence of hydroxyl and nitro groups were found to be the most relevant molecular properties determining the efficiency of photosynthetic inhibition in that study nih.gov. While this model was developed for a slightly different molecule, the core structural similarities suggest that this compound likely shares a similar pharmacophoric profile.

The key structural motifs of this compound that contribute to these pharmacophoric features are:

Aromatic Ring: The central benzene (B151609) ring provides a hydrophobic scaffold and is crucial for establishing aromatic interactions with biological targets.

Hydroxyl Groups (-OH): The hydroxyl groups at positions 2 and 6, as well as the N-hydroxy group, can act as both hydrogen bond donors and acceptors. This versatility allows for the formation of multiple hydrogen bonds, which are critical for the specificity and stability of molecular interactions.

Amide Group (-CONHOH): The N-hydroxy-benzamide moiety is a key functional group. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-hydroxy proton can act as a hydrogen bond donor.

These features collectively create a molecule with a high potential for specific and multi-point interactions with biological macromolecules.

Impact of Substituent Effects on Molecular Interaction Profiles

The substituent groups on the benzamide scaffold significantly influence the compound's electronic properties, and consequently, its molecular interaction profile. The hydroxyl (-OH) and N-hydroxy (-NHOH) groups of this compound play a pivotal role in modulating its reactivity and binding affinity.

Studies on substituted salicylaldehydes, which also feature intramolecular hydrogen bonding, have shown that the position of electron-donating or electron-withdrawing groups has a significant impact on the strength of these interactions nih.gov. In H-bonded systems, substituents can interact more strongly than in di-substituted species without the intramolecular hydrogen bond nih.gov. Specifically, the substituent effect due to intramolecular charge transfer from a para-counter substituent to a proton-donating group can be significantly greater than the interaction with a proton-accepting group nih.gov.

In the case of this compound, the hydroxyl groups are expected to have the following effects:

Hydrogen Bonding: The hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the molecule to form strong and directional interactions with amino acid residues in a protein's binding pocket.

Chelation: The arrangement of the hydroxyl and amide groups may allow for the chelation of metal ions, which can be a critical aspect of the mechanism of action for some enzymes.

Cellular Pathway Modulation by this compound (Non-Clinical Focus)

While specific studies on the cellular pathway modulation by this compound are limited, research on related compounds provides a framework for its potential biological activities.

Effects on Intracellular Signaling Cascades

The effects of this compound on specific intracellular signaling cascades have not been extensively characterized. However, many phenolic compounds are known to influence various signaling pathways. For instance, p38 mitogen-activated protein kinase (p38MAPK) is a key protein kinase involved in cellular responses to stress, and its signaling pathway is a target for therapeutic intervention in various diseases researchgate.net. Transforming growth factor-β1 (TGF-β1) is another critical signaling molecule that can activate both Smad-mediated and non-Smad signaling pathways, including the p38 MAPK pathway nih.gov. Given the structural similarities of this compound to other bioactive phenolic compounds, it is plausible that it could modulate such kinase signaling pathways, but further research is required to establish these effects.

Transcriptional and Post-Translational Regulation by the Compound

There is evidence to suggest that compounds structurally related to this compound can influence transcriptional regulation. A study in Arabidopsis thaliana demonstrated that a compound identified as 2,4,6-trihydroxybenzamide is involved in the activation of stress-inducible promoters nih.gov. This activation is mediated through the interaction with class II TGA transcription factors nih.gov. TGA transcription factors are known to recognize specific cis-elements in the promoters of defense- and stress-related genes nih.gov. This suggests that this compound, or its metabolites, could potentially act as a signaling molecule that modulates the activity of transcription factors, leading to changes in gene expression.

The dynamic assembly and disassembly of transcription factor clusters at enhancers are a major source of transcriptional bursting nih.gov. It is conceivable that small molecules like this compound could influence these dynamic processes.

Regarding post-translational modifications (PTMs), there is currently no direct evidence linking this compound to the regulation of these processes. PTMs, such as phosphorylation, glycosylation, and ubiquitination, are critical for protein function and cellular signaling nih.govsigmaaldrich.com. While it is known that various inhibitors can target the enzymes responsible for PTMs tocris.com, the specific role of this compound in this context remains to be elucidated. Amino acid hydroxylation is a common PTM, and while it is generally considered irreversible, recent evidence suggests that asparagine hydroxylation can be a reversible process, adding another layer of complexity to cellular regulation that could potentially be influenced by exogenous compounds biorxiv.org.

Structural Biology and Biophysical Characterization of 2,6,n Trihydroxy Benzamide Interactions

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of 2,6,N-Trihydroxy-benzamide-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structure of molecules at atomic resolution. nih.gov When applied to a protein or nucleic acid target in complex with a ligand such as this compound, these methods can reveal the precise binding mode, the orientation of the ligand within the binding pocket, and the specific molecular interactions that stabilize the complex.

In a crystallographic study, the target-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern provides information to calculate an electron density map, into which the atomic model of the complex is built and refined. nih.gov This would allow for the direct visualization of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between this compound and its biological target.

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or membrane proteins that are difficult to crystallize. drugtargetreview.comnih.gov In this method, the sample is flash-frozen in a thin layer of vitreous ice, and its structure is determined by imaging thousands of individual particles with an electron microscope. nih.govresearchgate.net A high-resolution cryo-EM structure would similarly map the binding interface, identifying key residues on the target protein that are crucial for the interaction with this compound. drugtargetreview.com

| Parameter | Illustrative Finding for a Hypothetical Complex |

| Technique Used | X-ray Crystallography |

| Resolution | 2.1 Å |

| Binding Site Location | Active site cleft of Target Protein X |

| Key Interacting Residues | Tyr88, Ser124, Phe210 |

| Observed Interactions | Hydrogen bond between the N-hydroxy group of the ligand and the side chain of Ser124. Pi-stacking interaction between the benzamide (B126) ring and the phenyl ring of Phe210. |

Table 1: Example of Structural Data from X-ray Crystallography. This table illustrates the type of detailed information that could be obtained from a successful co-crystallization experiment of this compound with a target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying molecular interactions in solution, providing information on binding interfaces, affinity, and the dynamic changes that occur upon complex formation. nih.gov

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed method used to screen for binding and to map the binding epitope of a ligand. glycopedia.eunih.gov The experiment relies on the transfer of magnetization from a protein target to a bound ligand. d-nb.info By selectively irradiating protons of the target protein, this saturation spreads throughout the protein via spin diffusion. ichorlifesciences.com If this compound binds to the protein, it will also become saturated. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity in the NMR spectrum. nih.govd-nb.info

By calculating the difference between a spectrum with and without protein irradiation, only the signals of binding ligands are observed. nih.gov The relative intensity of the signals in the STD spectrum indicates which protons of this compound are in closest proximity to the protein surface, effectively mapping its binding interface. ichorlifesciences.com

| Proton on this compound | Illustrative Relative STD Intensity (%) | Inferred Proximity to Target |

| H3 | 45% | Moderate |

| H4 | 30% | Distal |

| H5 | 90% | Close |

| N-OH | 100% (Normalized) | Closest |

Table 2: Illustrative STD NMR Data for Epitope Mapping. This table shows hypothetical relative STD intensities for the protons of this compound, indicating which parts of the molecule are most intimately involved in binding to a target protein.

Protein-observed NMR techniques, such as Chemical Shift Perturbation (CSP) mapping, provide complementary information by identifying the ligand binding site on the surface of the protein target. This requires an isotopically labeled (typically ¹⁵N or ¹³C) protein. The experiment involves recording a 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the protein alone and then titrating in the ligand, this compound.

The binding of the ligand induces changes in the local electronic environment of the protein's amino acid residues in and around the binding pocket. These changes cause shifts in the corresponding peaks in the NMR spectrum. By monitoring these chemical shift perturbations, the residues that form the binding site can be identified and mapped onto the protein's structure.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Thermodynamic and Kinetic Characterization of Interactions

ITC and SPR are two of the most robust and widely used label-free techniques for quantifying the energetics and kinetics of molecular interactions.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of a binding event. unizar.esspringernature.com It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. nih.gov In a typical experiment, this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (dissociation constant, K D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govresearchgate.net This provides a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) is a real-time optical sensing technique used to measure the kinetics of binding. researchgate.net In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. Binding is detected as a change in the refractive index at the surface. By monitoring this change over time, the association rate (kₐ) and dissociation rate (kₔ) can be determined. The dissociation constant (K D) can then be calculated as the ratio of kₔ/kₐ. nih.govnih.gov

| Parameter | Technique | Illustrative Value |

| Dissociation Constant (K D) | ITC | 5.2 µM |

| Stoichiometry (n) | ITC | 1.05 |

| Enthalpy (ΔH) | ITC | -8.5 kcal/mol |

| Entropy (ΔS) | ITC | 2.1 cal/mol·K |

| Association Rate (kₐ) | SPR | 2.1 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | SPR | 1.1 x 10⁻¹ s⁻¹ |

Table 3: Example of Thermodynamic and Kinetic Data. This table provides a set of hypothetical binding parameters for the interaction of this compound with a target, as would be determined by ITC and SPR.

Fluorescence Spectroscopy and Anisotropy for Binding Studies

Fluorescence-based methods are highly sensitive and can be used to determine binding affinities. These assays can rely on the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) or on extrinsic fluorescent probes. nih.gov If the binding of this compound to its target causes a change in the protein's intrinsic fluorescence (either quenching or enhancement), this change can be monitored as a function of ligand concentration to calculate the dissociation constant.

Fluorescence anisotropy (or fluorescence polarization) is a technique that measures the rotational mobility of a fluorescent molecule. github.iocam.ac.uk A small, fluorescently-labeled version of this compound would tumble rapidly in solution, resulting in low anisotropy. Upon binding to a much larger protein target, its rotational motion is significantly slowed, leading to a measurable increase in anisotropy. nih.gov By titrating the target protein into a solution of the labeled ligand, a binding isotherm can be generated to determine the binding affinity. nih.gov

Mass Spectrometry-Based Approaches for Interaction Proteomics

Mass spectrometry (MS) has become an indispensable tool in proteomics for identifying proteins and characterizing their interactions on a large scale. nih.govresearchgate.net To identify the cellular targets of this compound, several MS-based strategies can be employed.

One common approach is affinity purification-mass spectrometry (AP-MS). nih.gov In this method, a derivative of this compound is chemically immobilized onto a solid support, such as beads. These "bait"-coated beads are then incubated with a complex protein mixture, like a cell lysate. Proteins that specifically bind to the compound are "pulled down" and separated from non-binding proteins. The captured proteins are then eluted, digested into peptides, and identified using tandem mass spectrometry (LC-MS/MS). youtube.com

Another powerful technique is cross-linking mass spectrometry (XL-MS), which can provide information on direct interaction sites. thermofisher.cn A version of this compound equipped with a photoreactive cross-linking group could be used. Upon binding to its target in a cellular context and exposure to UV light, a covalent bond is formed. The target protein can then be isolated and analyzed by MS to identify the specific peptide—and often the specific amino acid residue—that is cross-linked to the compound, pinpointing the binding site. nih.gov

Computational and Theoretical Investigations of 2,6,n Trihydroxy Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,6,N-Trihydroxybenzamide

Quantum chemical calculations are employed to investigate the fundamental electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are used to determine the three-dimensional arrangement of atoms (molecular geometry), the distribution of electrons, and the energies of molecular orbitals. nih.govresearchgate.net

For 2,6,N-Trihydroxybenzamide, these calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by studying charge transfer interactions within the molecule. researchgate.net These calculations help in identifying the most reactive sites for electrophilic and nucleophilic attacks, providing a theoretical basis for understanding its chemical behavior.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table represents typical parameters obtained from quantum chemical calculations and is for illustrative purposes.

| Parameter | Description | Typical Method |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP) |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | Calculated |

| Dipole Moment | Measure of the overall polarity of the molecule. | DFT (e.g., B3LYP) |

| NBO Charges | Calculated atomic charges, indicating electron distribution across the molecule. | NBO Analysis |

Molecular Docking and Dynamics Simulations for Target Binding Predictions and Conformational Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. nih.gov This method is crucial for predicting the binding affinity and interaction mode of 2,6,N-Trihydroxybenzamide with potential biological targets. The process involves placing the ligand (2,6,N-Trihydroxybenzamide) into the binding site of a receptor and calculating a "docking score," which estimates the binding free energy. mdpi.com Lower, more negative scores generally indicate a higher binding affinity. jprdi.vn

Following docking, molecular dynamics (MD) simulations are performed to analyze the stability and dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. chemmethod.com MD simulations provide detailed information on the conformational changes of both the ligand and the protein upon binding. nih.gov Key analyses from MD trajectories include the Root Mean Square Deviation (RMSD), which assesses the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which identifies flexibility in different parts of the protein. nih.govmdpi.com These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. researchgate.net

Table 2: Example of Molecular Docking and Dynamics Simulation Results This table is a hypothetical representation of data from a docking and MD simulation study.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Complex (Å) |

| Enzyme X | -8.5 | His24, Tyr98, Asp150 | 1.5 ± 0.3 |

| Receptor Y | -7.2 | Phe33, Trp112, Arg204 | 2.1 ± 0.5 |

| Protein Z | -9.1 | Gly56, Ser58, Zn²⁺ ion | 1.2 ± 0.2 |

De Novo Design and Virtual Screening for Novel 2,6,N-Trihydroxybenzamide Analogues

Computational techniques are instrumental in the discovery of novel analogues of 2,6,N-Trihydroxybenzamide with potentially improved properties. Two primary strategies are employed: virtual screening and de novo design.

Virtual screening involves searching large digital libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done using ligand-based or structure-based approaches. In a ligand-based approach, a pharmacophore model is built based on the key chemical features of known active molecules, such as 2,6,N-Trihydroxybenzamide and its derivatives. nih.gov This model, which defines the essential spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings, is then used as a 3D query to filter large compound databases. nih.govresearchgate.net

De novo design , on the other hand, involves computationally "building" novel molecules directly within the active site of a target protein. Algorithms place fragments and atoms piece-by-piece, optimizing their geometry and interactions to design a compound with high predicted affinity and specificity. This approach allows for the exploration of novel chemical space beyond what is available in existing databases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Activity of 2,6,N-Trihydroxybenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org For derivatives of 2,6,N-Trihydroxybenzamide, QSAR models can predict the activity of newly designed compounds before they are synthesized, saving time and resources.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its topology, hydrophobicity (e.g., log P), and electronic properties. asianpubs.orgasianpubs.org Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., pI50). asianpubs.org

Table 3: Statistical Parameters of a Representative 2D-QSAR Model for Benzamide (B126) Derivatives Data based on a study of 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors. nih.gov

| Statistical Parameter | Value | Description |

| r² | 0.8544 | The correlation coefficient, indicating the goodness of fit of the model. |

| q² | 0.7139 | The cross-validated squared correlation coefficient, indicating internal predictive ability. |

| pred_r² | 0.7753 | The correlation coefficient for the external test set, indicating external predictive ability. |

| F-test | - | A statistical test to assess the significance of the model. |

In Silico Prediction of Metabolic Transformations and Distribution Patterns

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with poor pharmacokinetic profiles. For 2,6,N-Trihydroxybenzamide, computational models can predict its likely metabolic fate and distribution in the body.

Metabolic transformation predictions typically focus on identifying which sites on the molecule are most susceptible to modification by metabolic enzymes, particularly the cytochrome P450 (CYP) family. For a molecule with multiple hydroxyl groups and an amide bond, likely metabolic pathways would include glucuronidation or sulfation at the phenolic hydroxyl groups and hydrolysis of the amide bond.

Distribution patterns are predicted using descriptors such as lipophilicity (logP), topological polar surface area (TPSA), and predicted binding to plasma proteins. Models can also predict whether the compound is likely to cross critical biological barriers, such as the blood-brain barrier (BBB) or the intestinal wall (human intestinal absorption, HIA). These predictions are crucial for assessing the potential bioavailability and tissue distribution of 2,6,N-Trihydroxybenzamide.

Table 4: Illustrative In Silico ADME Predictions This table shows typical ADME parameters that can be predicted computationally and is for illustrative purposes.

| Property | Predicted Value | Significance |

| LogP | 1.5 | Indicates lipophilicity and affects absorption and distribution. |

| TPSA (Ų) | 109.4 | Polar Surface Area; influences membrane permeability and bioavailability. |

| Human Intestinal Absorption (%) | High | Predicts the extent of absorption from the gut. |

| BBB Permeation | Low | Predicts the likelihood of crossing the blood-brain barrier. |

| CYP2D6 Substrate | Yes/No | Predicts interaction with a major drug-metabolizing enzyme. |

No Evidence of Natural Occurrence or Biosynthesis of 2,6,N-Trihydroxybenzamide Found in Scientific Literature

Despite a thorough review of scientific databases and literature, no information has been found to suggest that 2,6,N-Trihydroxybenzamide is a naturally occurring compound. Consequently, there is no available data on its biosynthetic pathways, isolation from biological sources, or the enzymatic and genetic mechanisms related to its production in any organism.

The initial request to generate a detailed article on the "Biosynthetic Pathways and Natural Occurrence of 2,6,N-Trihydroxybenzamide" is predicated on the compound being a natural product. However, extensive searches have failed to identify any publications or database entries that classify 2,6,N-Trihydroxybenzamide as a metabolite produced by plants, fungi, bacteria, or any other living organism.

This absence of evidence makes it impossible to fulfill the user's request for an article structured around the following topics:

Biosynthetic Pathways and Natural Occurrence of 2,6,n Trihydroxy Benzamide if Applicable

Advanced Analytical Methodologies for 2,6,n Trihydroxy Benzamide Research

Chromatography-Mass Spectrometry (LC-MS/MS) for Mechanistic and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical substances within a complex mixture. This method is particularly valuable for studying the metabolism of a compound, providing insights into how it is processed within a biological system. The application of LC-MS/MS to 2,6,N-Trihydroxy-benzamide would enable researchers to identify and quantify its metabolites in various biological matrices, such as plasma, urine, and tissue samples. This information is crucial for understanding the compound's pharmacokinetic profile and potential metabolic pathways.

High-Resolution Imaging Techniques for Cellular Localization and Dynamics

High-resolution imaging techniques, such as confocal microscopy, super-resolution microscopy, and electron microscopy, are indispensable tools for visualizing the subcellular localization and dynamic processes of molecules within cells. By labeling this compound with a fluorescent probe, these techniques could potentially be used to track its uptake, distribution, and accumulation within different cellular compartments. This would provide critical information about its mechanism of action at a cellular level.

Currently, there is a lack of published research that employs high-resolution imaging to investigate the cellular localization and dynamics of this compound.

Spectroscopic Fingerprinting for Non-Destructive Analysis of Interactions

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD), can provide detailed information about the structure of a molecule and its interactions with other molecules, such as proteins or nucleic acids. This "spectroscopic fingerprinting" allows for a non-destructive analysis of binding events and conformational changes. Applying these methods to this compound could elucidate its binding affinity and mode of interaction with potential biological targets.

Detailed spectroscopic studies focusing on the interaction of this compound with biological macromolecules have not been reported in the available scientific literature.

Microfluidics and Miniaturized Systems for High-Throughput Screening of Analogues

Microfluidics and miniaturized systems have revolutionized high-throughput screening (HTS) in drug discovery by enabling the rapid and cost-effective testing of large libraries of chemical compounds. These platforms allow for precise control over experimental conditions and require minimal sample volumes. The use of microfluidic systems would be highly advantageous for screening analogues of this compound to identify derivatives with improved activity or properties. This would involve designing and fabricating microfluidic chips for automated cell-based or biochemical assays.

While the potential for using microfluidics in the study of benzamide (B126) analogues is significant, there is no specific research available that describes the use of such systems for the high-throughput screening of this compound analogues.

Challenges, Limitations, and Future Research Directions for 2,6,n Trihydroxy Benzamide

Overcoming Synthetic Challenges for Complex Analogues

The synthesis of 2,6,N-Trihydroxy-benzamide itself is relatively straightforward, but the creation of more complex and functionally diverse analogues presents significant synthetic challenges. The development of novel derivatives is critical for probing structure-activity relationships (SARs) and optimizing properties such as potency, selectivity, and pharmacokinetic profiles.

Furthermore, introducing diverse functional groups through reactions like cross-coupling or nucleophilic aromatic substitution (SNAr) on a highly functionalized core like this compound can be difficult due to potential side reactions and catalyst incompatibility nih.gov. For instance, while fluorinated benzamide (B126) derivatives have been shown to have increased binding affinity to targets like cereblon, their synthesis requires specific strategies to incorporate fluorine atoms effectively nih.gov.

Future research should focus on developing more efficient and robust synthetic methodologies. This includes exploring novel catalysts, developing orthogonal protecting group strategies, and utilizing flow chemistry techniques to improve reaction control and scalability. The development of one-pot synthesis protocols or chemoenzymatic strategies, which leverage the high selectivity of enzymes, could also provide powerful avenues for overcoming current synthetic limitations nih.gov.

Table 2: Synthetic Methodologies for Benzamide Derivatives

| Method | Description | Application Example | Reference |

|---|---|---|---|

| Acylation | Reaction of an activated benzoyl derivative with an amine. | Synthesis of N-triflylbenzamides from benzoyl chlorides. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Functionalization of fluoro-substituted benzamides. | N-arylation of 4-fluoro and pentafluorobenzamide derivatives. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | N-alkylation of 2-arylbenzimidazole derivatives. | rsc.org |

Emerging Technologies and Their Application in this compound Research

The advancement of this compound research is intrinsically linked to the adoption and development of emerging technologies. These technologies offer new ways to investigate the compound's properties, understand its biological interactions, and design more effective analogues.

One promising area is the application of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs). Benzamide-type derivatives have been successfully developed as novel binders for the E3 ligase substrate receptor cereblon (CRBN), a key component in PROTAC design nih.gov. By incorporating a this compound moiety as a CRBN-binding ligand, it may be possible to create PROTACs that selectively induce the degradation of specific disease-causing proteins. This approach represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.

Advances in high-throughput screening (HTS) and phenotypic screening can accelerate the discovery of new biological activities for this compound and its analogues. Combining HTS with automated synthesis platforms would allow for the rapid generation and evaluation of large compound libraries, significantly speeding up the drug discovery and optimization process.

Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) in drug design offers a powerful tool. AI algorithms can analyze vast datasets from chemical and biological experiments to identify complex patterns, predict the properties of novel compounds, and propose new synthetic routes. This can guide research efforts toward more promising chemical spaces and reduce the time and cost associated with traditional trial-and-error approaches.

Opportunities for Interdisciplinary Research and Collaborative Initiatives

The multifaceted nature of this compound, with potential applications ranging from medicine to agriculture, necessitates a highly interdisciplinary research approach. Collaborative initiatives that bring together experts from diverse fields are essential for surmounting the existing challenges and fully realizing the compound's potential.

Medicinal Chemistry and Chemical Biology: Collaborations between synthetic chemists and chemical biologists are crucial for designing and synthesizing novel analogues with improved biological activity and for developing chemical probes to investigate their mechanisms of action. The development of benzamide derivatives as enzyme inhibitors for conditions like Alzheimer's disease or as anticancer agents highlights the importance of this interface nih.govnih.gov.

Computational Science and Structural Biology: Partnerships between computational chemists and structural biologists can lead to a more rational, structure-based drug design process. Integrating molecular modeling, QSAR, and experimental structural data can provide a more complete picture of drug-target interactions, guiding the design of more potent and selective compounds nih.gov.

Pharmacology and Clinical Research: For therapeutic applications, collaboration with pharmacologists and clinicians is vital. This will facilitate the translation of promising preclinical findings into clinical studies to evaluate the efficacy and safety of new drug candidates.

Agricultural Science and Environmental Chemistry: Given the activity of related compounds as photosynthetic inhibitors, there is an opportunity for collaboration with agricultural scientists to explore the potential of this compound derivatives as novel herbicides or plant growth regulators nih.gov. This would also require expertise in environmental chemistry to assess the impact and stability of these compounds in the ecosystem.

Fostering these collaborations through joint funding initiatives, shared research platforms, and academic-industrial partnerships will create a synergistic environment for innovation and accelerate the translation of basic research into practical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6,N-Trihydroxy-benzamide?

- Methodological Answer : Synthesis typically involves condensation reactions. For example, similar benzamide derivatives are synthesized using oxalyl chloride in xylene at elevated temperatures (110°C) followed by slow evaporation from mixed solvents (e.g., tetrahydrofuran/acetonitrile) to obtain crystalline products . Adjustments may include protecting hydroxyl groups during reaction steps to prevent undesired side reactions. Purification via recrystallization or column chromatography is advised, with solvent selection critical for yield optimization.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve hydrogen bonding networks and molecular geometry . Hydrogen atoms are often placed in geometrically idealized positions and refined using constraints. Complementary techniques like NMR (for proton environments) and IR spectroscopy (for functional groups) validate structural features .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) to avoid skin/eye contact. While specific toxicity data may be limited (common for research chemicals), general protocols include:

- Ventilation: Ensure fume hoods for reactions involving volatile reagents.

- Waste disposal: Segregate hazardous waste and consult professional disposal services .

- Emergency measures: Immediate rinsing with water for exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodological Answer : Discrepancies in hydrogen bonding or unit cell parameters require:

- Multi-scan absorption corrections to address data collection artifacts .

- Topological analysis : Tools like AIM (Atoms in Molecules) or Hirshfeld surfaces can dissect non-covalent interactions (e.g., C–H…O, π-π stacking) that may conflict with initial crystallographic models .

- Refinement validation : Cross-check results using independent software (e.g., ORTEP-3 for graphical validation of thermal ellipsoids) .

Q. What strategies optimize crystallization for high-resolution studies of this compound?

- Methodological Answer :

- Solvent selection : Mixed solvents (e.g., tetrahydrofuran/acetonitrile) improve solubility and slow nucleation .

- Temperature control : Gradual cooling (e.g., from 110°C to 0°C) enhances crystal quality.

- Additives : Urea derivatives or inorganic salts (e.g., TiO₂) can template crystal growth in nanocatalysts .

- Data collection : Use synchrotron radiation for small or weakly diffracting crystals.

Q. How do non-covalent interactions influence the stability of this compound in solution?

- Methodological Answer :

- Experimental : Variable-temperature NMR to monitor hydrogen bond dynamics.

- Computational : Density Functional Theory (DFT) calculations to map electrostatic potentials and identify key stabilizing interactions (e.g., intramolecular O–H…N hydrogen bonds).

- Cross-validation : Compare computational results with crystallographic data to resolve ambiguities in solution-state behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.